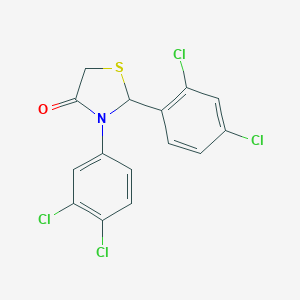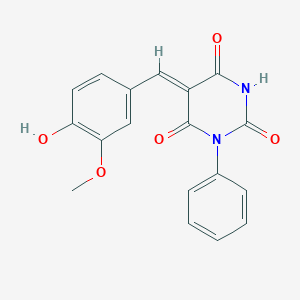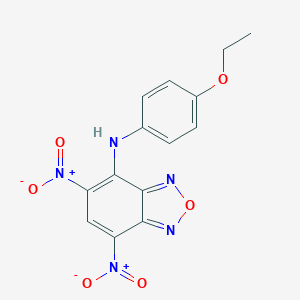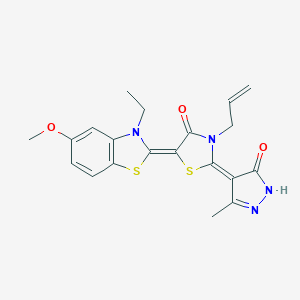
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichloro-phenyl)-3-phenyl-thiazolidin-4-one
- 2-Phenyl-3-(3,4-dichloro-phenyl)-thiazolidin-4-one
- 2-(2,4-Dichloro-phenyl)-3-(4-chloro-phenyl)-thiazolidin-4-one
Uniqueness
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other thiazolidinones.
Propiedades
Fórmula molecular |
C15H9Cl4NOS |
|---|---|
Peso molecular |
393.1g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl4NOS/c16-8-1-3-10(12(18)5-8)15-20(14(21)7-22-15)9-2-4-11(17)13(19)6-9/h1-6,15H,7H2 |
Clave InChI |
AYMBBQBHUOFFCQ-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B413430.png)

![1-methyl-3-pentyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B413433.png)


![2-{5-nitro-2-thienyl}-2,3,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B413439.png)

![(4Z)-2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413442.png)

![(2Z,5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B413445.png)
![6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B413446.png)
![(5Z)-3-ethyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413447.png)
![4-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B413451.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B413452.png)
